molecular formula C7H8Cl2N6 B1214073 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride CAS No. 82778-08-3

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride

Cat. No.: B1214073
CAS No.: 82778-08-3
M. Wt: 247.08 g/mol
InChI Key: SDZKFWPFFHILFI-UHFFFAOYSA-N
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Preparation Methods

The preparation of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride involves synthetic routes that typically include the chloromethylation of pteridine derivatives. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, thiols, and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride is primarily used in scientific research for the development of new chemical entities and the study of chemical reactions and interactions . Its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential biological activities.

    Medicine: Investigated as a potential drug impurity and for its effects on biological systems.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride involves its interaction with biological molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride can be compared with other pteridine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo unique chemical reactions and interactions compared to its analogs.

Properties

IUPAC Name

6-(chloromethyl)pteridine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN6.ClH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZKFWPFFHILFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57521-63-8 (Parent)
Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082778083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40231992
Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82778-08-3
Record name 2,4-Pteridinediamine, 6-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82778-08-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082778083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name 6-(CHLOROMETHYL)PTERIDINE-2,4-DIAMINE MONOHYDROCHLORIDE
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